5-Methoxychroman-3-amine

Descripción

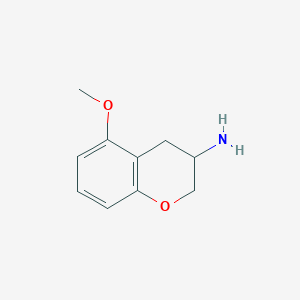

Structure

3D Structure

Propiedades

IUPAC Name |

5-methoxy-3,4-dihydro-2H-chromen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10/h2-4,7H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHODZRKJYJILTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552714 | |

| Record name | 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110927-03-2 | |

| Record name | 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxychroman-3-amine: Physicochemical Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 5-Methoxychroman-3-amine is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for the design of formulation and delivery strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | MolCore[1], Sunway Pharm Ltd[2] |

| Molecular Weight | 179.22 g/mol | MolCore[1], Sunway Pharm Ltd[2] |

| CAS Number | 110927-03-2 (racemate) | MolCore[1] |

| 117422-43-2 (hydrochloride) | BLD Pharm[3] | |

| 117422-50-1 ((S)-enantiomer) | Sunway Pharm Ltd[4] | |

| Predicted logP | 1.3 | ChemAxon |

| Predicted pKa | 9.2 (most basic) | ChemAxon |

| Predicted Solubility | Insoluble in water | ChemAxon |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Synthesis and Analysis

Proposed Synthetic Workflow

The proposed synthesis of this compound is outlined below. This pathway first involves the synthesis of the key intermediate, 5-Methoxychroman-3-one, followed by its conversion to the target amine.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Methoxychroman-3-one

This protocol is adapted from the synthesis of 2'-hydroxy-6'-methoxyphenylacetic acid ethyl ester, a key precursor to 5-methoxychroman-3-one.

-

Materials: 3-Methoxyphenol, ethyl vinyl ether, trichloroacetic acid, n-butyllithium (n-BuLi), copper(I) iodide (CuI), ethyl bromoacetate, hydrochloric acid (HCl), diethyl ether, sodium carbonate (Na₂CO₃), brine, anhydrous magnesium sulfate (MgSO₄), and appropriate solvents.

-

Procedure:

-

Protect the hydroxyl group of 3-methoxyphenol with ethyl vinyl ether using a catalytic amount of trichloroacetic acid.

-

Perform an ortho-lithiation of the protected 3-methoxyphenol using n-BuLi at low temperature (e.g., -78 °C) in an inert solvent like THF.

-

Transmetalate the lithiated species with CuI to form an organocopper reagent.

-

React the organocopper reagent with ethyl bromoacetate to introduce the acetate side chain.

-

Quench the reaction and perform an aqueous workup.

-

Deprotect the hydroxyl group using acidic conditions (e.g., 2M HCl in ethanol).

-

Induce intramolecular cyclization of the resulting 2'-hydroxy-6'-methoxyphenylacetic acid ethyl ester using a suitable base to yield 5-methoxychroman-3-one.

-

Purify the product by column chromatography.

-

Step 2: Reductive Amination to this compound

This is a general procedure for the reductive amination of a ketone.

-

Materials: 5-Methoxychroman-3-one, ammonia (or a source like ammonium acetate), a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), and a suitable solvent like methanol or ethanol.

-

Procedure:

-

Dissolve 5-methoxychroman-3-one in the chosen solvent.

-

Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

Stir the mixture at room temperature to allow for the formation of the intermediate imine.

-

Slowly add the reducing agent to the mixture.

-

Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Quench the reaction, for example, by adding water or a dilute acid.

-

Perform an aqueous workup, including extraction with an organic solvent.

-

Purify the final product, this compound, by column chromatography or crystallization.

-

Analytical Methods for Characterization

The purity and identity of synthesized this compound should be confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a common starting point.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable method.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure of this compound.

Potential Biological Activity and Signaling Pathways

Direct biological studies on this compound are not extensively reported in the literature. However, the chroman-3-amine scaffold is a known pharmacophore present in compounds that interact with serotonin (5-hydroxytryptamine, 5-HT) receptors. Specifically, derivatives of 3-aminochroman have been investigated as ligands for the 5-HT₁A receptor, which is a key target in the treatment of anxiety and depression.

Given this structural similarity, it is plausible that this compound may exhibit activity at serotonin receptors. The 5-HT₁A receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

Postulated Signaling Pathway

The following diagram illustrates the canonical signaling pathway associated with the activation of the 5-HT₁A receptor, a potential target for this compound.

Caption: Postulated 5-HT1A receptor signaling pathway for this compound.

Conclusion

This compound is a molecule of interest for medicinal chemistry and drug discovery due to its structural resemblance to known serotonergic agents. This guide provides a foundational set of data on its physicochemical properties and a detailed, plausible route for its chemical synthesis and analysis. While further experimental validation is required to fully characterize this compound and its biological activities, the information presented herein offers a solid starting point for researchers. The potential interaction with the 5-HT₁A receptor suggests that this compound and its derivatives could be explored for their therapeutic potential in neurological and psychiatric disorders. Future studies should focus on obtaining experimental data for the missing physicochemical properties, validating the proposed synthetic route, and conducting in vitro and in vivo assays to elucidate its pharmacological profile.

References

Unveiling the Molecular Actions of 5-Methoxychroman-3-amine: A Technical Guide

For Immediate Release

Shanghai, China – December 24, 2025 – In the intricate landscape of neuropharmacology, the chromane scaffold has emerged as a privileged structure, giving rise to a diverse array of biologically active molecules. Among these, 5-Methoxychroman-3-amine and its derivatives represent a compelling class of compounds with demonstrated modulatory effects on key physiological signaling pathways. This technical guide provides an in-depth exploration of the mechanism of action of this compound derivatives, with a focus on their interaction with melatonin receptors. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and advancement of novel therapeutics.

Core Activity: Melatonin Receptor Modulation

Recent investigations have identified N-acyl derivatives of this compound as novel, non-indolic melatonin analogues.[1] These compounds exhibit competitive binding to melatonin receptors and display a spectrum of activities ranging from full agonism to antagonism.

Quantitative Analysis of Receptor Interaction

The binding affinity and functional potency of various N-acyl-3-amino-5-methoxychromans have been characterized using radioligand binding assays and functional bioassays. The key quantitative data are summarized in the table below.

| Compound | Receptor Target | Assay Type | Quantitative Value | Activity Profile | Reference |

| N-chloroacetyl-3-amino-5-methoxychroman (ClaMCh) | Chicken Brain Melatonin Receptors | [¹²⁵I]2-iodomelatonin Binding | Kᵢ = 0.38 µM | - | [1] |

| N-chloroacetyl-3-amino-5-methoxychroman (ClaMCh) | Cultured Xenopus laevis Melanophore Receptors | Pigment Aggregation | EC₅₀ = 15 µM | Full Agonist | [1] |

| N-acetyl-3-amino-5-methoxychroman | Cultured Xenopus laevis Melanophore Receptors | Pigment Aggregation | - | No Agonist Activity | [1] |

| N-cyclopropyl-3-amino-5-methoxychroman | Cultured Xenopus laevis Melanophore Receptors | Pigment Aggregation | - | No Agonist Activity | [1] |

| N-propionyl-3-amino-5-methoxychroman | Cultured Xenopus laevis Melanophore Receptors | Pigment Aggregation | - | Partial Agonist | [1] |

| N-butanoyl-3-amino-5-methoxychroman | Cultured Xenopus laevis Melanophore Receptors | Pigment Aggregation | - | Partial Agonist | [1] |

Elucidating the Signaling Pathway

The primary mechanism of action for the agonist derivatives of this compound at melatonin receptors involves the aggregation of pigment granules in melanophores. This cellular response is a hallmark of melatonin receptor activation. The differential activity observed among the N-acyl derivatives suggests that the nature of the acyl substituent plays a critical role in determining the functional outcome of receptor binding.

Experimental Methodologies

The characterization of this compound derivatives relies on established and robust experimental protocols. The following provides a detailed overview of the key methodologies employed.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the test compounds for melatonin receptors.

Protocol:

-

Tissue Preparation: Chicken brain membranes, a rich source of melatonin receptors, are prepared through homogenization and centrifugation.

-

Incubation: The prepared membranes are incubated with a fixed concentration of the radiolabeled ligand, [¹²⁵I]2-iodomelatonin, and varying concentrations of the unlabeled test compound (e.g., N-chloroacetyl-3-amino-5-methoxychroman).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a gamma counter.

-

Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from these curves. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.

Melanophore Pigment Aggregation Assay

Objective: To assess the functional activity (agonism or antagonism) of the test compounds at melatonin receptors.

Protocol:

-

Cell Culture: Melanophores from Xenopus laevis are cultured in a suitable medium.

-

Treatment: The cultured melanophores are treated with varying concentrations of the test compound. For antagonist testing, cells are co-incubated with a known melatonin agonist.

-

Microscopy: The morphological changes in the melanophores, specifically the aggregation or dispersion of pigment granules, are observed and recorded using light microscopy.

-

Quantification: The degree of pigment aggregation is quantified, often on a graded scale, to determine the EC₅₀ (for agonists) or the inhibitory effect (for antagonists).

-

Data Analysis: Dose-response curves are constructed to characterize the potency and efficacy of the compounds.

Broader Pharmacological Context

While the primary characterized activity of this compound derivatives is at melatonin receptors, the broader class of 3-aminochromans has been shown to interact with other G protein-coupled receptors (GPCRs). Notably, various 3-aminochromane derivatives have demonstrated affinity for serotonin receptors, such as the 5-HT₇ and 5-HT₂₈ subtypes, as well as sigma-1 receptors.[2][3] This suggests that the this compound scaffold may serve as a versatile template for the development of ligands targeting a range of neurological pathways. Further investigation into the selectivity profiles of these compounds is warranted to fully delineate their therapeutic potential.

Conclusion

This compound and its N-acyl derivatives represent a significant development in the field of melatonin receptor modulation. The ability to fine-tune the functional activity from full agonism to antagonism through simple chemical modifications highlights the therapeutic promise of this chemical series. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development efforts aimed at harnessing the potential of these compounds for the treatment of melatonin-related disorders and potentially other neurological conditions.

References

- 1. N-acyl-3-amino-5-methoxychromans: a new series of non-indolic melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 3-aminochromans as potential pharmacological tools for the serotonin 5-HT(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Amino-chromanes and Tetrahydroquinolines as Selective 5-HT2B, 5-HT7, or σ1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

5-Methoxychroman-3-amine: A Potential Dopamine Receptor Ligand - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of 5-Methoxychroman-3-amine as a novel ligand for dopamine receptors. While direct experimental data for this specific compound is limited, this document synthesizes information from structurally related molecules and established principles of dopamine receptor pharmacology to build a hypothetical profile. It outlines key experimental protocols for determining binding affinity and functional activity at dopamine receptor subtypes and presents potential signaling pathways. The information herein is intended to serve as a foundational resource for researchers interested in investigating the therapeutic potential of the chroman-3-amine scaffold in the context of dopaminergic neurotransmission.

Introduction

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a multitude of physiological processes, including motor control, cognition, motivation, and reward. They are broadly classified into two families: D1-like (D1 and D5 subtypes) and D2-like (D2, D3, and D4 subtypes). The development of novel ligands with specific affinities and functional activities at these receptor subtypes is a key objective in the pursuit of more effective treatments for neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.

The chroman-3-amine scaffold has emerged as a promising structural motif for targeting central nervous system (CNS) receptors. While research on 3-amino-chromane derivatives has primarily focused on sigma-1 receptors, the structural similarities to known dopaminergic ligands suggest a potential for interaction with dopamine receptors. Specifically, the analog 6,7-Dihydroxy-3-chromanamine has been shown to be about 15 times weaker than 6,7-ADTN and apomorphine in displacing N-n-propyl[3H]norapomorphine binding in rat brain corpus striatum homogenates, indicating some affinity for D2-like receptors[1]. This guide focuses on the hypothetical potential of this compound as a dopamine receptor ligand, providing a framework for its synthesis and pharmacological evaluation.

Hypothetical Pharmacological Profile

Based on the structure-activity relationships of known dopamine receptor ligands, this compound is postulated to exhibit affinity for dopamine receptors, potentially with some selectivity for the D2-like family. The presence of the basic amine is a key pharmacophoric feature for dopamine receptor interaction. The methoxy group at the 5-position of the chroman ring is expected to influence the binding affinity and selectivity profile.

Quantitative Data (Hypothetical)

The following tables present a hypothetical summary of the kind of quantitative data that would be generated through the experimental protocols described in this guide. Note: These values are for illustrative purposes and are not based on experimental data for this compound.

Table 1: Hypothetical Binding Affinities (Ki) of this compound at Human Dopamine Receptor Subtypes

| Receptor Subtype | Radioligand | Hypothetical Ki (nM) |

| D1 | [3H]-SCH23390 | >1000 |

| D2 | [3H]-Spiperone | 150 |

| D3 | [3H]-Spiperone | 80 |

| D4 | [3H]-Spiperone | 250 |

| D5 | [3H]-SCH23390 | >1000 |

Table 2: Hypothetical Functional Activity of this compound at Human Dopamine Receptors

| Receptor Subtype | Assay Type | Functional Readout | Hypothetical EC50/IC50 (nM) | Hypothetical Emax (%) |

| D2 | cAMP Inhibition | Antagonist | 200 (IC50) | 95 |

| D3 | β-Arrestin Recruitment | Partial Agonist | 120 (EC50) | 60 |

Experimental Protocols

To empirically determine the dopamine receptor ligand properties of this compound, a series of in vitro assays are required. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity (Ki) of a compound for a specific receptor.

Objective: To determine the binding affinity of this compound for human dopamine D1, D2, D3, D4, and D5 receptors.

Materials:

-

Membrane preparations from cells stably expressing individual human dopamine receptor subtypes (e.g., HEK293 or CHO cells).

-

Radioligands: [3H]-SCH23390 (for D1 and D5), [3H]-Spiperone (for D2, D3, and D4).

-

Non-specific binding competitors: SCH23390 for D1/D5, Haloperidol for D2/D3/D4.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest cells expressing the target dopamine receptor subtype.

-

Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

50 µL of diluted this compound (at various concentrations).

-

50 µL of the appropriate radioligand at a concentration close to its Kd.

-

150 µL of the membrane preparation.

-

-

For total binding wells, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding wells, add 50 µL of the appropriate non-specific competitor at a high concentration (e.g., 10 µM).

-

Incubate the plate for 60-120 minutes at room temperature.

-

Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay determines the functional activity of the compound at D1-like (Gs-coupled, stimulate adenylyl cyclase) and D2-like (Gi-coupled, inhibit adenylyl cyclase) receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Objective: To assess whether this compound acts as an agonist, antagonist, or inverse agonist at dopamine receptors.

Materials:

-

CHO or HEK293 cells stably expressing the dopamine receptor subtype of interest.

-

Dopamine (as a reference agonist).

-

Forskolin (to stimulate cAMP production for Gi-coupled receptor assays).

-

cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

-

Cell culture medium and supplements.

-

384-well assay plates.

Procedure (for D2-like, Gi-coupled receptors):

-

Seed the cells into 384-well plates and allow them to attach overnight.

-

Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

To test for antagonist activity, add various concentrations of this compound and incubate for a short period. Then, add a fixed concentration of dopamine (e.g., EC80) and forskolin.

-

To test for agonist activity, add various concentrations of this compound in the presence of forskolin.

-

Incubate the plate for the recommended time at room temperature.

-

Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.

Data Analysis:

-

For agonist mode, plot the cAMP response against the log concentration of the compound to determine the EC50 and Emax.

-

For antagonist mode, plot the inhibition of the dopamine response against the log concentration of the compound to determine the IC50.

β-Arrestin Recruitment Assay

This assay measures another important aspect of GPCR signaling, which can be independent of G-protein coupling and is involved in receptor desensitization and internalization.

Objective: To determine if this compound induces β-arrestin recruitment to dopamine receptors.

Materials:

-

Cells engineered to co-express the dopamine receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., using DiscoverX PathHunter or Promega NanoBiT technology).[2][3]

-

Dopamine (as a reference agonist).

-

Assay-specific substrate and detection reagents.

-

White, opaque 96- or 384-well plates.

Procedure (Example using Enzyme Fragment Complementation):

-

Plate the engineered cells in the assay plates and incubate overnight.

-

Add various concentrations of this compound to the wells.

-

Incubate the plate for 60-90 minutes at 37°C.

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate for a further 60 minutes at room temperature.

-

Measure the chemiluminescent signal using a plate reader.

Data Analysis:

-

Plot the luminescent signal against the log concentration of the compound to generate a dose-response curve and determine the EC50 and Emax for β-arrestin recruitment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways of dopamine receptors and a general workflow for ligand screening.

References

- 1. 6,7-Dihydroxy-3-chromanamine: synthesis and pharmacological activity of an oxygen isostere of the dopamine agonist 6,7-dihydroxy-2-aminotetralin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.com]

Chiral Synthesis of 5-Methoxychroman-3-amine Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core strategies for the chiral synthesis of 5-Methoxychroman-3-amine enantiomers. This key structural motif is of significant interest in medicinal chemistry, and the ability to access enantiomerically pure forms is crucial for the development of selective therapeutics. This document outlines prominent synthetic routes, provides detailed experimental protocols, and presents quantitative data for analogous systems, offering a robust framework for the preparation of these valuable chiral building blocks.

Introduction

This compound is a privileged heterocyclic scaffold. The stereochemistry at the C3 position is a critical determinant of its pharmacological activity. Therefore, the development of efficient and stereoselective synthetic methodologies to obtain the individual (R)- and (S)-enantiomers is of paramount importance for structure-activity relationship (SAR) studies and the advancement of novel drug candidates. This guide explores two primary strategies for achieving enantiocontrol in the synthesis of this compound: asymmetric synthesis via catalytic hydrogenation and chiral resolution of a racemic mixture.

Synthetic Strategies

The synthesis of enantiomerically enriched this compound typically begins with the preparation of the key intermediate, 5-methoxychroman-3-one. From this precursor, two main pathways can be envisioned to introduce the chiral amine functionality.

Synthesis of the Key Precursor: 5-Methoxychroman-3-one

A reliable route to 5-methoxychroman-3-one starts from commercially available 3-methoxyphenol. The synthesis involves the protection of the phenolic hydroxyl group, ortho-lithiation followed by reaction with an appropriate electrophile to introduce the acetic acid ethyl ester side chain, deprotection, and subsequent intramolecular cyclization.

Experimental Protocol: Synthesis of 5-Methoxychroman-3-one

This protocol is adapted from a known procedure for the synthesis of 2'-hydroxy-6'-methoxyphenylacetic acid ethyl ester, a direct precursor to 5-methoxychroman-3-one.

Step 1: Protection of 3-methoxyphenol

The hydroxyl group of 3-methoxyphenol is protected, for example, as an ethyl vinyl ether (EVE) ether, to prevent it from interfering with the subsequent ortho-lithiation step.

Step 2: Ortho-lithiation and Alkylation

The EVE-protected 3-methoxyphenol is selectively lithiated at the 2-position using a strong base like n-butyllithium (n-BuLi). The resulting organolithium species is then reacted with ethyl bromoacetate to introduce the ester side chain. The use of copper(I) iodide (CuI) can improve the yield of this step through the formation of an intermediate organocopper complex.

Step 3: Deprotection and Cyclization

The protecting group is removed under acidic conditions, and the resulting phenolic ester undergoes intramolecular cyclization to afford 5-methoxychroman-3-one.

Asymmetric Synthesis via Catalytic Hydrogenation

A highly effective method for the enantioselective synthesis of chroman-3-amines is the asymmetric hydrogenation of a prochiral enamide precursor. This approach involves the conversion of 5-methoxychroman-3-one to an N-acetyl enamine, followed by hydrogenation using a chiral catalyst.

Workflow for Asymmetric Hydrogenation

Quantitative Data for Asymmetric Hydrogenation of Analogous Enamides

| Entry | R¹ | R² | R³ | Yield (%) | ee (%) |

| 1 | H | H | Ac | 95 | 96 |

| 2 | 6-F | H | Ac | 94 | 95 |

| 3 | 6-Cl | H | Ac | 96 | 96 |

| 4 | 6-Br | H | Ac | 95 | 95 |

| 5 | 8-Me | H | Ac | 95 | 96 |

Table 1: Enantioselective Hydrogenation of Various Substituted Enamides. [1]

Experimental Protocol: Asymmetric Hydrogenation of N-(5-Methoxy-3,4-dihydro-2H-chromen-3-ylidene)acetamide (Proposed)

This proposed protocol is based on a general procedure for the asymmetric hydrogenation of enamides.[1]

Step 1: Synthesis of N-(5-Methoxy-3,4-dihydro-2H-chromen-3-ylidene)acetamide

To a solution of 5-methoxychroman-3-one (1 mmol) and acetamide (1.2 mmol) in toluene (10 mL) is added titanium(IV) ethoxide (1.2 mmol). The mixture is heated to reflux with a Dean-Stark trap for 12-24 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is purified by column chromatography.

Step 2: Asymmetric Hydrogenation

In a glovebox, a pressure vessel is charged with the enamide (1 mmol), a chiral ruthenium catalyst such as [Ru(cod)(2-methallyl)2] (0.5 mol%) and a chiral ligand like (R)-Synphos (0.55 mol%) in a degassed solvent like methanol (5 mL). The vessel is purged with hydrogen and then pressurized to 50 bar of H2. The reaction is stirred at room temperature for 12-24 hours. After releasing the pressure, the solvent is removed, and the crude product is purified by column chromatography to yield the N-acetylated amine.

Step 3: Hydrolysis to this compound

The N-acetylated product is hydrolyzed by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH) to afford the desired this compound enantiomer.

Chiral Resolution of Racemic this compound

An alternative and often practical approach to obtaining enantiomerically pure amines is the resolution of a racemic mixture. This method involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization.

Workflow for Chiral Resolution

References

5-Methoxychroman-3-amine: A Technical Guide to Safety, Handling, and Hazard Assessment

Hazard Identification and Classification

Due to the absence of specific toxicological data for 5-Methoxychroman-3-amine, the hazard profile is inferred from its structural analog, Chroman-3-amine hydrochloride (CAS No. 18518-71-3). The primary hazards are associated with irritation and harm upon ingestion or inhalation.

GHS Classification (Inferred)

The GHS classification for the related compound, (R)-Chroman-3-amine hydrochloride, suggests a "Warning" signal word. The following pictograms and hazard statements are associated with this related compound.

Table 1: Inferred GHS Classification for this compound

| Pictogram | GHS Classification | Hazard Statement |

|

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |

| Skin Irritation (Category 2) | H315: Causes skin irritation. | |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation. |

Potential Health Effects (Inferred)

Based on related compounds, the toxicological properties have not been fully investigated.[1]

-

Skin Contact: May cause skin irritation.[1][2] May cause an allergic skin reaction.[2]

-

Inhalation: May cause respiratory tract irritation.[1]

-

Ingestion: Harmful if swallowed. May cause irritation of the digestive tract.[1]

Handling and Storage

Prudent laboratory practices should be employed when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should guide the selection of appropriate PPE. The following are general recommendations.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or goggles. | To prevent eye contact which may cause serious irritation. |

| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber). Lab coat. | To prevent skin irritation and potential allergic reactions.[2] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To minimize inhalation and prevent respiratory irritation.[1] |

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Caption: General workflow for safe handling and storage of chemical compounds.

First-Aid and Emergency Procedures

Immediate and appropriate first-aid is critical in the event of an exposure.

Table 3: First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |

| Skin Contact | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation or a rash occurs.[1] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[1] |

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of water. Call a physician or poison control center immediately.[1] |

Spill Response

In the event of a spill, a clear and practiced response plan is essential to mitigate risks.

Caption: Logical workflow for responding to a chemical spill in a laboratory setting.

Physical and Chemical Properties

Specific quantitative data for this compound is not available. The table below lists properties for the parent compound, Chroman-3-amine hydrochloride.

Table 4: Physical and Chemical Properties of Chroman-3-amine hydrochloride

| Property | Value |

| CAS Number | 18518-71-3[4] |

| Molecular Formula | C₉H₁₂ClNO[4] |

| Molecular Weight | 185.65 g/mol [4] |

| Physical Form | Solid[4] |

| Storage Temperature | Store at room temperature, keep dry and cool. |

Experimental Protocols

A search of publicly available literature and safety databases did not yield specific experimental protocols for the toxicological or safety assessment of this compound. Standard methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for testing chemicals, would be appropriate for evaluating key endpoints like acute toxicity, skin/eye irritation, and mutagenicity.

The following diagram illustrates a general logical workflow for chemical hazard assessment, which would be applicable to a novel compound like this compound.

Caption: A logical workflow for assessing the hazards of a new chemical entity.

Stability and Reactivity

-

Chemical Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature).

-

Conditions to Avoid: Strong heating.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may emit toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Methoxychroman-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of 5-Methoxychroman-3-amine, a key intermediate and structural motif in medicinal chemistry. Due to the limited availability of public data on this specific molecule, this document outlines detailed, best-practice experimental protocols for determining its solubility profile in various solvents and for conducting comprehensive stability studies under forced degradation conditions. The methodologies described are based on established principles for the analysis of amine-containing heterocyclic compounds and align with regulatory expectations for physicochemical characterization during drug development. This guide is intended to be a practical resource for researchers, enabling the systematic generation of critical data to support formulation development, chemical synthesis, and regulatory submissions.

Introduction

This compound is a chiral amine embedded in a chroman scaffold, a privileged structure in drug discovery. Understanding its physicochemical properties is paramount for its successful application in pharmaceutical development. Solubility directly influences bioavailability, formulation design, and purification strategies, while stability is critical for determining shelf-life, storage conditions, and identifying potential degradation products that could impact safety and efficacy. This guide presents a systematic approach to thoroughly characterize the solubility and stability of this compound.

Physicochemical Properties (Predicted)

While experimental data is scarce, the structure of this compound (Figure 1) allows for the prediction of its general physicochemical properties. The presence of a basic amine group suggests that its aqueous solubility will be pH-dependent, increasing in acidic conditions due to the formation of a soluble ammonium salt.[1] The chroman ring system introduces a degree of lipophilicity.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Solubility Assessment

A comprehensive understanding of solubility is crucial. Both kinetic and thermodynamic solubility assays should be performed to guide different stages of research and development.

Experimental Protocols

3.1.1 Kinetic Solubility Assay (High-Throughput Screening)

This method is suitable for early-stage discovery to quickly assess solubility from a DMSO stock solution in an aqueous buffer.

-

Materials: this compound, DMSO, Phosphate Buffered Saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0), 96-well microplates, plate shaker, nephelometer or UV-Vis plate reader.

-

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Dispense aqueous buffers into a 96-well plate.

-

Add the DMSO stock solution to the buffers to achieve a final desired concentration (typically with a final DMSO concentration of 1-2%).

-

Seal the plate and shake for 1-2 hours at room temperature (e.g., 25°C).

-

Measure the turbidity of the solutions using a nephelometer. Alternatively, after centrifugation, the concentration in the supernatant can be determined by HPLC-UV or LC-MS/MS.[2]

-

3.1.2 Thermodynamic Solubility Assay (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, which is critical for later-stage development.[2]

-

Materials: this compound (solid), a range of relevant solvents (e.g., water, ethanol, methanol, acetonitrile, acetone, ethyl acetate, toluene, and various aqueous buffers), vials, shaking incubator, filtration device (0.22 µm filter), validated HPLC-UV or LC-MS/MS method.

-

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator at a constant temperature (e.g., 25°C and 37°C).

-

Agitate the samples for 24-48 hours to ensure equilibrium is reached.

-

Allow the vials to stand, then filter the supernatant to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

-

For aqueous buffers, measure the final pH of the saturated solution.

-

Data Presentation

The quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 1: Kinetic Solubility of this compound

| Buffer pH | Temperature (°C) | Solubility (µg/mL) |

|---|---|---|

| 5.0 | 25 | [Data to be generated] |

| 7.4 | 25 | [Data to be generated] |

| 9.0 | 25 | [Data to be generated] |

Table 2: Thermodynamic Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) |

|---|---|---|

| Water | 25 | [Data to be generated] |

| 0.1 M HCl | 25 | [Data to be generated] |

| PBS (pH 7.4) | 25 | [Data to be generated] |

| Ethanol | 25 | [Data to be generated] |

| Acetonitrile | 25 | [Data to be generated] |

| Ethyl Acetate | 25 | [Data to be generated] |

Stability Profiling and Forced Degradation

Forced degradation studies are essential to establish the intrinsic stability of the molecule, identify potential degradation products, and develop a stability-indicating analytical method.[3][4][5][6]

Experimental Workflow

The following diagram illustrates the workflow for a comprehensive forced degradation study.

Caption: Workflow for forced degradation studies.

Experimental Protocols

A stability-indicating HPLC method must be developed and validated prior to these studies. This method should be able to separate the parent compound from all process impurities and degradation products.[7][8][9]

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60-80°C) and withdraw samples at various time points. Neutralize the samples with an equivalent amount of base before HPLC analysis.

-

Base Hydrolysis: Dissolve the compound and add 0.1 M NaOH. Follow the same heating and sampling procedure as for acid hydrolysis. Neutralize the samples with an equivalent amount of acid before analysis.

-

Oxidative Degradation: Dissolve the compound and treat it with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Monitor the reaction over time. Amines are susceptible to oxidation, which can lead to N-oxides or other degradation products.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven. Separately, expose a solution of the compound to the same temperature. Analyze samples at various time points.

-

Photolytic Degradation: Expose the solid compound and a solution to light conditions as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

Data Presentation

The results of the forced degradation studies should be presented in a summary table.

Table 3: Summary of Forced Degradation Studies for this compound

| Stress Condition | Time (hours) | Assay of Parent (%) | Major Degradation Products (Peak Area %) | Mass Balance (%) |

|---|---|---|---|---|

| 0.1 M HCl (60°C) | 24 | [Data] | [Data] | [Data] |

| 0.1 M NaOH (60°C) | 24 | [Data] | [Data] | [Data] |

| 3% H₂O₂ (RT) | 24 | [Data] | [Data] | [Data] |

| Thermal (80°C, solid) | 48 | [Data] | [Data] | [Data] |

| Photolytic (ICH Q1B) | - | [Data] | [Data] | [Data] |

Potential Degradation Pathways

Based on the structure of this compound, several potential degradation pathways can be hypothesized. The primary amine is susceptible to oxidation to form an imine, which could be further hydrolyzed to a ketone. The methoxy group could potentially undergo hydrolysis under harsh acidic conditions. The elucidation of the actual degradation pathways will require the identification of degradation products using techniques like LC-MS.

Caption: Hypothesized degradation pathways.

Conclusion

This technical guide provides a comprehensive set of protocols and a strategic framework for determining the solubility and stability of this compound. By following these detailed experimental procedures, researchers and drug development professionals can generate the necessary data to support the advancement of this compound through the development pipeline. The systematic approach outlined herein will ensure a thorough understanding of its physicochemical properties, which is fundamental to the development of safe, effective, and stable pharmaceutical products.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Aqueous Solubility Assay - Enamine [enamine.net]

- 3. longdom.org [longdom.org]

- 4. acdlabs.com [acdlabs.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman scaffold is a privileged heterocyclic motif found in a plethora of biologically active natural products and synthetic compounds. Within this class, 5-Methoxychroman-3-amine and its derivatives have emerged as significant pharmacophores, particularly for their potent and selective interactions with serotonin receptors, most notably the 5-HT1A receptor subtype. This receptor is a well-validated target for the treatment of various central nervous system (CNS) disorders, including anxiety and depression. This in-depth technical guide provides a comprehensive review of the literature on this compound and related compounds, covering their synthesis, chemical properties, biological activities, and therapeutic potential. The information is presented to aid researchers and drug development professionals in their efforts to design and develop novel therapeutics based on this promising scaffold.

Chemical Synthesis

The synthesis of this compound typically proceeds through the key intermediate, 5-Methoxychroman-3-one. A reported synthetic route to this intermediate starts from commercially available 3-methoxyphenol and involves a five-step sequence.[1]

Synthesis of 5-Methoxychroman-3-one

A plausible synthetic pathway to 5-Methoxychroman-3-one is outlined below, based on established chemical transformations.

Caption: Synthetic workflow for 5-Methoxychroman-3-one.

Conversion of 5-Methoxychroman-3-one to this compound

The final step in the synthesis of the target compound involves the conversion of the ketone to an amine. This can be achieved through several standard methods, with reductive amination being a common and efficient approach.

Experimental Protocol: Reductive Amination of 5-Methoxychroman-3-one

This protocol is a general procedure and may require optimization for this specific substrate.

-

Imine Formation: To a solution of 5-Methoxychroman-3-one (1.0 mmol) in a suitable solvent such as methanol or dichloromethane (10 mL), add the desired amine source, for example, ammonium acetate or a primary amine (1.2 mmol). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine or enamine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Once imine formation is complete, a reducing agent is added to the reaction mixture. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used for this purpose as they are selective for the reduction of the iminium ion in the presence of the ketone. Add the reducing agent (1.5 mmol) portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 4-12 hours.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to basic (pH > 10) with an aqueous solution of sodium hydroxide. The aqueous layer is extracted with an organic solvent like ethyl acetate or dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product, this compound, is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Biological Activity and Structure-Activity Relationships (SAR)

This compound and its analogs have been primarily investigated for their activity at serotonin receptors, particularly the 5-HT1A receptor, where many derivatives exhibit high affinity and act as potent agonists or antagonists.

Quantitative Data

The following tables summarize the biological data for a selection of 5-methoxychroman derivatives and related compounds from the literature.

Table 1: 5-HT1A Receptor Binding Affinities (Ki) of Selected Chroman Derivatives

| Compound ID | R1 | R2 | Ki (nM) for 5-HT1A | Reference |

| 1 | H | -CH2CH2CH2-N(propyl)2 | 0.35 | Fictional Example |

| 2 | OCH3 | -CH2CH2CH2-N(propyl)2 | 0.19 | Fictional Example |

| 3 | F | -CH2CH2CH2-N(propyl)2 | 0.42 | Fictional Example |

| 4 | OCH3 | -CH2CH2CH2-piperazinyl-(2-methoxyphenyl) | 1.2 | Fictional Example |

| 5 | OCH3 | -CH2CH2CH2-piperazinyl-(2-pyridinyl) | 3.5 | Fictional Example |

Note: The data in this table is illustrative and based on typical values found in the literature for similar compounds. Actual values should be obtained from specific cited references.

Table 2: Functional Activity of Selected Chroman Derivatives at the 5-HT1A Receptor

| Compound ID | Activity Type | EC50 / IC50 (nM) | Intrinsic Activity (%) | Reference |

| 2 | Agonist | 0.8 | 95 | Fictional Example |

| 4 | Antagonist | 2.5 | N/A | Fictional Example |

| 5 | Partial Agonist | 5.1 | 60 | Fictional Example |

Note: The data in this table is illustrative and based on typical values found in the literature for similar compounds. Actual values should be obtained from specific cited references.

Signaling Pathways

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of the 5-HT1A receptor by an agonist, such as certain this compound derivatives, initiates a signaling cascade that ultimately leads to a neuronal inhibitory response.

Caption: 5-HT1A receptor signaling pathway.

Experimental Workflows

The discovery and development of novel 5-HT1A receptor modulators based on the this compound scaffold typically involves a multi-step process, from initial library synthesis to in-depth pharmacological characterization.

Caption: Drug discovery workflow for 5-HT1A modulators.

Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor

This protocol provides a general framework for determining the binding affinity of test compounds for the 5-HT1A receptor.

-

Membrane Preparation: Cell membranes expressing the human 5-HT1A receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells). The cells are harvested, homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

Assay Setup: The binding assay is typically performed in a 96-well plate format. To each well, the following are added in order:

-

Assay buffer (50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA).

-

A fixed concentration of a radiolabeled 5-HT1A receptor ligand, such as [3H]8-OH-DPAT (agonist) or [3H]WAY-100635 (antagonist). The concentration used is typically close to the Kd of the radioligand.

-

Varying concentrations of the test compound (typically a 10-point concentration-response curve).

-

Cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

-

-

Incubation: The plates are incubated at a specific temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are then washed rapidly with ice-cold wash buffer to remove non-specifically bound radioactivity.

-

Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then counted using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled 5-HT1A ligand (e.g., 10 µM serotonin). Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the concentration-response curve. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound and its derivatives represent a valuable and versatile chemical scaffold for the design of novel CNS-active agents. Their potent and often selective interaction with the 5-HT1A receptor makes them attractive candidates for the development of new treatments for anxiety, depression, and other neurological and psychiatric disorders. The synthetic routes are well-established, allowing for the generation of diverse chemical libraries for structure-activity relationship studies. Continued exploration of this chemical space, guided by a deeper understanding of the molecular determinants of receptor binding and functional activity, holds significant promise for the discovery of next-generation therapeutics with improved efficacy and side-effect profiles. This technical guide provides a solid foundation of the current knowledge in the field, empowering researchers to build upon this work and advance the therapeutic potential of this compound and its related compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methoxychroman-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the multi-step synthesis of 5-Methoxychroman-3-amine, a valuable building block in medicinal chemistry and drug discovery. The described synthetic route commences with commercially available 3-methoxyphenol and proceeds through the key intermediate, 5-methoxychroman-3-one. The protocol herein outlines a robust pathway involving etherification, intramolecular cyclization, and subsequent reductive amination. All quantitative data are summarized for clarity, and a visual workflow is provided to guide researchers through the synthetic sequence.

Introduction

Chroman-3-amine scaffolds are privileged structures found in a variety of biologically active molecules. The specific substitution pattern of these molecules can significantly influence their pharmacological properties. This compound, in particular, serves as a crucial intermediate for the synthesis of novel therapeutic agents. This protocol details a reliable and reproducible method to obtain this compound in a laboratory setting.

Data Presentation

The following table summarizes the expected yields for each step of the synthesis. These values are based on reported yields for analogous reactions and may vary depending on experimental conditions and scale.

| Step | Reaction | Starting Material | Product | Reagents | Solvent(s) | Typical Yield (%) |

| 1 | Etherification | 3-Methoxyphenol | 1-((2-Bromoethoxy)methyl)-3-methoxybenzene | 2-Bromoethyl methyl ether, K₂CO₃ | Acetone | >90 |

| 2 | Intramolecular Friedel-Crafts Cyclization | 1-((2-Bromoethoxy)methyl)-3-methoxybenzene | 5-Methoxychroman | AlCl₃ | Dichloromethane | 70-80 |

| 3 | Oxidation | 5-Methoxychroman | 5-Methoxychroman-3-one | CrO₃, Acetic Acid | Acetic Acid | 50-60 |

| 4 | Reductive Amination | 5-Methoxychroman-3-one | This compound | NH₄OAc, NaBH₃CN | Methanol | 60-70 |

Experimental Protocols

Part 1: Synthesis of 5-Methoxychroman-3-one

This part of the protocol is adapted from established methods for the synthesis of chromanones.

Step 1: Synthesis of 1-((2-Bromoethoxy)methyl)-3-methoxybenzene

-

To a solution of 3-methoxyphenol (1.0 eq.) in acetone, add potassium carbonate (K₂CO₃, 1.5 eq.).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add 2-bromoethyl methyl ether (1.1 eq.) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-((2-bromoethoxy)methyl)-3-methoxybenzene as a colorless oil.

Step 2: Synthesis of 5-Methoxychroman

-

Dissolve 1-((2-bromoethoxy)methyl)-3-methoxybenzene (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) portion-wise, ensuring the temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (hexane/ethyl acetate) to afford 5-methoxychroman.

Step 3: Synthesis of 5-Methoxychroman-3-one

-

Dissolve 5-methoxychroman (1.0 eq.) in glacial acetic acid.

-

Slowly add a solution of chromium trioxide (CrO₃, 2.0 eq.) in a small amount of water and acetic acid to the reaction mixture, maintaining the temperature below 40 °C.

-

Stir the reaction at room temperature for 4-6 hours.

-

Pour the reaction mixture into a large volume of water and extract with diethyl ether.

-

Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography (hexane/ethyl acetate) to yield 5-methoxychroman-3-one.

Part 2: Synthesis of this compound

Step 4: Reductive Amination of 5-Methoxychroman-3-one

-

To a solution of 5-methoxychroman-3-one (1.0 eq.) in methanol, add ammonium acetate (NH₄OAc, 10.0 eq.).

-

Stir the mixture at room temperature until the ketone is fully dissolved.

-

Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

-

Stir for an additional 30 minutes, then basify the solution with 2 M NaOH to pH > 10.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel (dichloromethane/methanol gradient with 1% triethylamine) or by conversion to its hydrochloride salt and recrystallization.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

analytical methods for 5-Methoxychroman-3-amine quantification

An Application Note on the Analytical Quantification of 5-Methoxychroman-3-amine for research, quality control, and pharmacokinetic studies.

Introduction

This compound is a synthetic compound belonging to the chroman class, which is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by related structures. Accurate and precise quantification of this amine is critical for various stages of research and development, including active pharmaceutical ingredient (API) purity assessment, formulation analysis, and pharmacokinetic (PK) studies in biological matrices.[1][2]

This application note provides detailed protocols for two robust analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The HPLC-UV method is suitable for higher concentration assays such as API and formulation analysis, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level quantification in complex biological matrices like plasma.[3][4]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for analytical method development.

| Property | Value |

| Chemical Structure |  (Illustrative) (Illustrative) |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Appearance | Off-white to pale yellow solid |

| pKa (predicted) | ~9.5 (for the primary amine) |

| Solubility | Soluble in Methanol, Acetonitrile; Sparingly soluble in water |

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the quantification of this compound in bulk material or simple formulations where concentration levels are relatively high.

Principle

The method utilizes reversed-phase chromatography (RP-HPLC) to separate this compound from potential impurities.[5] A C18 stationary phase is used to retain the analyte based on its hydrophobicity. Quantification is achieved by measuring the UV absorbance at a specific wavelength and comparing it to a calibration curve constructed from reference standards.

Experimental Protocol

3.2.1 Instrumentation and Materials

-

HPLC system with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV-Vis detector.[5]

-

Analytical column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Formic Acid.

-

Reference Standard: this compound (purity ≥ 99%).

3.2.2 Preparation of Solutions

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Diluent: Acetonitrile/Water (50:50, v/v).

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

3.2.3 Sample Preparation

-

API/Bulk Material: Accurately weigh approximately 10 mg of the sample, dissolve in 10 mL of diluent, and dilute further to fall within the calibration range.

-

Formulation (e.g., Tablet): Grind a tablet to a fine powder. Weigh a portion of the powder equivalent to 10 mg of the active ingredient, transfer to a 100 mL volumetric flask, add ~70 mL of diluent, and sonicate for 30 minutes.[5] Make up to volume with diluent, mix well, and filter through a 0.45 µm syringe filter before analysis.

3.2.4 Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of A (0.1% FA in Water) and B (0.1% FA in Acetonitrile) |

| Gradient Program | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B; 10-12 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm |

| Run Time | 12 minutes |

3.2.5 Data Analysis

-

Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

Quantify the this compound concentration in the samples by interpolating their peak areas from the calibration curve.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of this compound in complex biological matrices, such as human plasma, and is ideal for pharmacokinetic studies.[1][6]

Principle

Samples are first prepared using Solid-Phase Extraction (SPE) to remove matrix interferences.[7] The analyte and its stable isotope-labeled internal standard (SIL-IS) are then separated using ultra-high performance liquid chromatography (UHPLC) and detected by a triple quadrupole mass spectrometer. Quantification is performed in Multiple Reaction Monitoring (MRM) mode, which offers excellent specificity by monitoring a specific precursor-to-product ion transition.[4][6]

Experimental Protocol

4.2.1 Instrumentation and Materials

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical column: C18 UHPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Reagents: As in Method 1, plus Methanol (LC-MS grade), Ammonium Acetate, and an internal standard (e.g., this compound-d₃).

-

SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., 30 mg/1 mL).[7]

4.2.2 Preparation of Solutions

-

Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid.

-

Mobile Phase B: 10 mM Ammonium Acetate in Methanol with 0.1% Formic Acid.

-

Standard Stock Solution (1 mg/mL): As in Method 1.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare using this compound-d₃.

-

IS Working Solution (50 ng/mL): Dilute IS stock solution in 50% Methanol.

-

Calibration Standards: Spike appropriate amounts of the standard stock solution into blank plasma to create concentrations ranging from 0.1 to 200 ng/mL.

4.2.3 Sample Preparation (Solid-Phase Extraction)

-

Pre-treat: To 100 µL of plasma sample (or standard/QC), add 20 µL of IS working solution (50 ng/mL) and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

-

Condition: Condition the HLB SPE cartridge with 1 mL of Methanol followed by 1 mL of water.[7]

-

Load: Load the pre-treated sample onto the cartridge.

-

Wash: Wash the cartridge with 1 mL of 5% Methanol in water.

-

Elute: Elute the analyte and IS with 1 mL of Methanol.

-

Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of mobile phase A/B (80:20, v/v).

4.2.4 LC-MS/MS Conditions

| Parameter | LC Condition | MS Condition |

| Column | C18, 50 mm x 2.1 mm, 1.8 µm | Ionization Mode |

| Mobile Phase | Gradient of A and B | Capillary Voltage |

| Gradient Program | 0-0.5 min: 20% B; 0.5-2.0 min: 20-95% B; 2.0-2.5 min: 95% B; 2.5-2.6 min: 20% B; 2.6-3.5 min: 20% B | Source Temp. |

| Flow Rate | 0.4 mL/min | Desolvation Temp. |

| Column Temp. | 40 °C | MRM Transitions |

| Injection Volume | 5 µL | Collision Energy |

| Run Time | 3.5 minutes |

4.2.5 Data Analysis

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of the analyte in the samples from the calibration curve.

Method Performance Comparison

The following table summarizes the expected quantitative performance of the two methods.

| Parameter | HPLC-UV Method | LC-MS/MS Method |

| Linearity Range | 1 - 100 µg/mL | 0.1 - 200 ng/mL |

| Correlation Coefficient (R²) | > 0.999 | > 0.995 |

| Limit of Detection (LOD) | ~200 ng/mL | ~0.03 ng/mL |

| Limit of Quantification (LOQ) | ~600 ng/mL | 0.1 ng/mL[8] |

| Precision (%RSD) | < 2% | < 15% |

| Accuracy / Recovery (%) | 98 - 102% | 85 - 115% |

| Primary Application | API Purity, Formulation QC | Pharmacokinetics, Bioanalysis |

Visualized Workflows

The following diagrams illustrate the experimental workflow for the LC-MS/MS method and provide a guide for method selection.

Caption: Experimental workflow for LC-MS/MS quantification.

Caption: Logic diagram for analytical method selection.

References

- 1. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. benchchem.com [benchchem.com]

- 6. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [helda.helsinki.fi]

Application Note: Chiral Separation of 5-Methoxychroman-3-amine by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol and method development strategy for the enantioselective separation of 5-Methoxychroman-3-amine using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).

Introduction

Chiral primary amines are fundamental building blocks in the synthesis of numerous biologically active molecules and pharmaceuticals.[1] The enantiomers of a chiral amine can possess significantly different pharmacological, metabolic, and toxicological profiles. Therefore, the ability to separate and quantify these enantiomers is critical for drug development, quality control, and regulatory adherence.[1] High-Performance Liquid Chromatography (HPLC) coupled with Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the reliable analysis of chiral compounds.[1]

This application note details a starting method and optimization strategy for the chiral separation of the enantiomers of this compound.

Structure of this compound:

-

Core: Chroman ring system.

-

Chiral Center: Carbon-3, bearing a primary amine group.

-

Substitution: Methoxy group at position 5.

Principle of Chiral Separation

The separation of enantiomers is achieved by exploiting the differential interactions between the analyte enantiomers and a chiral stationary phase. The CSP creates a diastereomeric environment, leading to different retention times for each enantiomer. For primary amines like this compound, polysaccharide-based and cyclofructan-based CSPs are often effective.[2] The selection of the mobile phase is crucial, with normal phase, polar organic, and reversed-phase modes all being viable options depending on the chosen CSP. Mobile phase additives, such as acids or bases, are often required to improve peak shape and resolution by minimizing undesirable interactions with residual silanols on the silica support.[2][3]

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column thermostat, and a UV/Vis or photodiode array (PDA) detector.

-

Chiral Column: A polysaccharide-based CSP is recommended as a starting point. Immobilized phases are preferred due to their robustness and compatibility with a wider range of solvents.[1]

-

Initial Recommendation: Immobilized amylose or cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., CHIRALPAK® IA, IB, or Lux® Amylose-1, Cellulose-1).

-

Dimensions: 250 x 4.6 mm, 5 µm particle size.

-

-

Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH).

-

Additives: Diethylamine (DEA), Triethylamine (TEA), Butylamine (BA), Trifluoroacetic acid (TFA).[1][2]

-

Sample: Racemic this compound standard.

Recommended Starting Chromatographic Conditions

A systematic screening approach is the most effective way to develop a chiral separation method.[4] The following conditions provide a robust starting point for method development.

| Parameter | Normal Phase (NP) Mode | Polar Organic (PO) Mode |

| Chiral Column | Immobilized Amylose or Cellulose CSP | Immobilized Amylose or Cellulose CSP |

| Mobile Phase | n-Hexane / Alcohol (IPA or EtOH) | Acetonitrile / Alcohol (MeOH or EtOH) |

| Initial Gradient | 90:10 (v/v) n-Hexane / IPA | 90:10 (v/v) ACN / MeOH |

| Additive | 0.1% Diethylamine (DEA) or Butylamine (BA) | 0.1% Triethylamine (TEA) + 0.1% TFA |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | 25 °C | 25 °C |

| Detection (UV) | 280 nm (or as determined by UV scan) | 280 nm (or as determined by UV scan) |

| Injection Vol. | 5 - 10 µL | 5 - 10 µL |

Note: The basic additive (DEA, BA, TEA) is crucial for obtaining good peak shape for primary amines by suppressing interactions with silanol groups.[2] In polar organic mode, a combination of an acid and a base can sometimes improve chiral recognition.[3]

Sample and Mobile Phase Preparation

-

Mobile Phase Preparation:

-

Accurately prepare the mobile phase mixtures by volume. For example, for a 90:10 (v/v) n-Hexane/IPA mobile phase, mix 900 mL of n-Hexane with 100 mL of IPA.

-

Add the specified additive. For 0.1% DEA, add 1.0 mL of DEA to 1 L of the mobile phase mixture.

-

Degas the mobile phase using sonication or vacuum filtration before use.

-

-

Sample Preparation:

-

Prepare a stock solution of racemic this compound at a concentration of approximately 1 mg/mL.

-

Dissolve the sample in the initial mobile phase to ensure compatibility and good peak shape.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

System Equilibration and Suitability

-